methyl [5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a complex organic compound that features a brominated pyridazine ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Scientific Research Applications
METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. The brominated pyridazine ring and the piperidine moiety are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: An alkylating agent used in the synthesis of various organic compounds.
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of pyridine derivatives.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: A compound with a similar piperidine moiety.
Uniqueness
METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific combination of a brominated pyridazine ring and a dimethylpiperidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20BrN3O3 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
methyl 2-[5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C14H20BrN3O3/c1-9-4-10(2)7-17(6-9)11-5-16-18(8-12(19)21-3)14(20)13(11)15/h5,9-10H,4,6-8H2,1-3H3 |
InChI Key |
MNBBFEZATNQOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(N=C2)CC(=O)OC)Br)C |
Origin of Product |
United States |
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